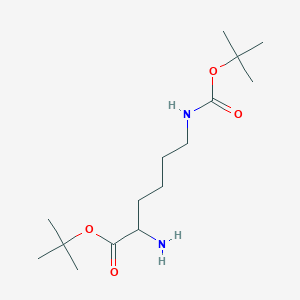

tert-Butyl N6-(tert-butoxycarbonyl)lysinate

Description

Propriétés

Formule moléculaire |

C15H30N2O4 |

|---|---|

Poids moléculaire |

302.41 g/mol |

Nom IUPAC |

tert-butyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C15H30N2O4/c1-14(2,3)20-12(18)11(16)9-7-8-10-17-13(19)21-15(4,5)6/h11H,7-10,16H2,1-6H3,(H,17,19) |

Clé InChI |

XFQQITUYUVFREJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)C(CCCCNC(=O)OC(C)(C)C)N |

Origine du produit |

United States |

In-Depth Technical Guide: tert-Butyl N6-(tert-butoxycarbonyl)lysinate

Executive Summary

tert-Butyl N6-(tert-butoxycarbonyl)lysinate , commonly abbreviated as H-Lys(Boc)-OtBu , is a critical building block in advanced peptide synthesis and medicinal chemistry. It represents a "semi-protected" lysine scaffold where the side chain (

This specific protection pattern is indispensable for convergent peptide synthesis and fragment condensation strategies . It allows researchers to modify the N-terminus—such as attaching fluorophores, drugs, or extending the peptide chain—without affecting the side chain or C-terminus. Upon completion of the synthesis, a single acidic treatment (e.g., Trifluoroacetic acid) globally deprotects the molecule, streamlining the workflow.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification

-

IUPAC Name: tert-butyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

-

CAS Number: 13288-57-8 (Hydrochloride salt); 14529-23-8 (Free base)

-

Molecular Formula:

(Free base)[2]

Physicochemical Properties Table[2][9]

| Property | Value / Description | Note |

| Molecular Weight | 302.41 g/mol (Free Base)338.87 g/mol (HCl Salt) | Salt form is most common for stability. |

| Appearance | White to off-white crystalline powder | Hygroscopic. |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH.Sparingly soluble in water. | Use anhydrous solvents for coupling. |

| Melting Point | 138–140 °C (HCl salt) | Varies slightly by purity/polymorph. |

| pKa | Lower than free Lys due to ester effect. | |

| Stability | Stable at -20°C under desiccation. | Critical: Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended. |

Synthetic Utility & Orthogonality[1][10]

The power of H-Lys(Boc)-OtBu lies in its orthogonality profile .

- -Amine (Free): Nucleophilic, ready for acylation (coupling).

- -Amine (Boc): Acid-labile (Stable to base/hydrogenolysis).

- -Carboxyl (OtBu): Acid-labile (Stable to base/hydrogenolysis).

Mechanism of Action

In a typical workflow, this unit acts as the amine component . It reacts with an activated carboxylic acid (e.g., Fmoc-AA-OH or a drug linker). Once the N-terminal modification is complete, the final global deprotection is triggered by high concentrations of Trifluoroacetic acid (TFA), which cleaves both the Boc and OtBu groups simultaneously via an

Visualization: Orthogonal Protection Logic

Caption: Figure 1. Orthogonality map showing H-Lys(Boc)-OtBu stability against common reagents.

Experimental Protocols

Protocol A: Synthesis of H-Lys(Boc)-OtBu (The Z-Route)

Rationale: Direct esterification of H-Lys(Boc)-OH is risky due to the acid sensitivity of the Boc group. The "Z-Route" is the industry standard for high purity, utilizing the orthogonal Benzyloxycarbonyl (Z) group.

Reagents: Z-Lys(Boc)-OH, tert-Butyl 2,2,2-trichloroacetimidate (TBTA), DCM, Pd/C (10%), Hydrogen gas.

Step 1: Esterification[4]

-

Dissolve: Dissolve 10 mmol of Z-Lys(Boc)-OH in 50 mL of anhydrous Dichloromethane (DCM).

-

Add Reagent: Add 20 mmol (2 equiv) of tert-Butyl 2,2,2-trichloroacetimidate (TBTA) .

-

Catalysis: Add a catalytic amount of

(approx 0.1 equiv) or simply reflux if using neutral conditions (TBTA often reacts thermally or with mild acid catalysis). Note: Mild acid catalysis is preferred but must be controlled to avoid Boc cleavage. -

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (formation of Z-Lys(Boc)-OtBu).

-

Workup: Wash with saturated

to remove trichloroacetamide byproduct. Dry organic layer over -

Purification: Flash chromatography (Hexane/EtOAc) to yield Z-Lys(Boc)-OtBu .

Step 2: Hydrogenolysis (Z-Removal)

-

Dissolve: Dissolve the intermediate Z-Lys(Boc)-OtBu in Methanol (MeOH).

-

Catalyst: Add 10% Pd/C (10% w/w of substrate).

-

Reduction: Stir under

atmosphere (balloon pressure is sufficient) for 2–4 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Evaporate solvent. The residue is H-Lys(Boc)-OtBu (free base).[2]

-

Salt Formation (Optional): Dissolve in ether and add 1 equiv of HCl in dioxane to precipitate the stable HCl salt.

Protocol B: Standard Coupling (Application)

Context: Coupling H-Lys(Boc)-OtBu to a carboxylic acid (R-COOH).

-

Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (2.5 equiv). Stir for 2 minutes.

-

Addition: Add H-Lys(Boc)-OtBu (HCl salt) (1.0 equiv) and an additional 1.0 equiv of DIPEA (to neutralize the HCl).

-

Reaction: Stir at Room Temp for 1–2 hours.

-

Monitoring: Check HPLC for disappearance of the amine.

-

Workup: Dilute with EtOAc, wash with 5%

(removes DIPEA), 5%

Visualization: Synthesis Workflow

Caption: Figure 2. Synthesis of H-Lys(Boc)-OtBu via the Z-protection route.

Quality Control & Analytics

To ensure the integrity of this building block, the following parameters must be verified.

-

1H NMR (DMSO-d6):

- 1.38 (s, 9H, Boc-CH3)

- 1.42 (s, 9H, OtBu-CH3)

-

2.90 (m, 2H,

-

3.1–3.3 (m,

-

Diagnostic: The presence of two distinct singlets around 1.4 ppm confirms both Boc and tBu groups are intact.

-

Mass Spectrometry (ESI):

-

Expected

(Free base).

-

-

TLC:

-

Mobile Phase: DCM/MeOH (9:1).

-

Stain: Ninhydrin (Free amine turns purple/blue).

-

Handling, Stability & Safety

Storage

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.

-

Hygroscopicity: The HCl salt is hygroscopic. Allow the vial to warm to room temperature before opening to prevent water condensation, which can hydrolyze the ester over time.

Safety (SDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

Handling: Wear nitrile gloves, safety goggles, and work in a fume hood.

-

First Aid: In case of contact, flush with water for 15 minutes.

References

-

Synthesis via Z-Route & TBTA: Armstrong, A., et al. "Tert-Butyl 2,2,2-Trichloroacetimidate." Encyclopedia of Reagents for Organic Synthesis, 2001. Link

-

Physicochemical Properties & CAS: PubChem Compound Summary for CID 56777341 (H-Lys(Boc)-OtBu HCl). Link

- Peptide Coupling Protocols: Albericio, F., & Tyle, P. "Solid-Phase Synthesis: A Practical Guide." CRC Press, 2000.

-

General Esterification of Amino Acids: Joullié, M. M., et al. "Preparation of t-Butyl Esters of Free Amino Acids." The Journal of Organic Chemistry, 1999. Link

Sources

Technical Guide: Solubility and Handling of tert-Butyl N6-(tert-butoxycarbonyl)lysinate in DMF

Executive Summary

tert-Butyl N6-(tert-butoxycarbonyl)lysinate , commonly abbreviated as H-Lys(Boc)-OtBu , is a critical orthogonal building block in peptide synthesis and medicinal chemistry.[1] Its solubility in N,N-Dimethylformamide (DMF) is excellent, typically exceeding 100 mg/mL (approx. 300 mM) , making DMF the preferred solvent for coupling reactions and stock solution preparation.[1]

This guide details the physicochemical basis of this solubility, provides validated protocols for preparation, and outlines the critical handling parameters required to maintain reagent integrity.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before establishing solubility protocols, it is essential to distinguish between the two common commercial forms of this compound. The solubility behavior in DMF differs slightly between the free base and the hydrochloride salt.[1]

| Feature | Free Base | Hydrochloride Salt (Most Common) |

| Chemical Name | tert-Butyl N6-(tert-butoxycarbonyl)-L-lysinate | tert-Butyl N6-(tert-butoxycarbonyl)-L-lysinate HCl |

| Abbreviation | H-Lys(Boc)-OtBu | H-Lys(Boc)-OtBu[2][3][4][5][6]·HCl |

| CAS Number | 15098-69-8 (L-isomer) | 13288-57-8 |

| Molecular Weight | 302.41 g/mol | 338.87 g/mol |

| Physical State | Viscous Oil or Low-melting Solid | White Crystalline Powder |

| DMF Solubility | Very High (Miscible) | High (>100 mg/mL) |

| Hygroscopicity | Low | Moderate to High |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the lipophilic protecting groups (Boc and OtBu) that drive solubility in organic solvents like DMF.[1]

Figure 1: Structural components of H-Lys(Boc)-OtBu. The bulky hydrophobic tert-butyl groups on the C-terminus and side chain disrupt crystal lattice energy and enhance interaction with the non-polar regions of DMF.

Solubility Profile in DMF

Theoretical Basis

DMF is a polar aprotic solvent with a high dipole moment (3.86 D).[1] It is ideal for H-Lys(Boc)-OtBu because:

-

Amphiphilic Solvation: DMF can solvate the polar ammonium/amine core of the lysine while accommodating the hydrophobic tert-butyl groups.[1]

-

Hydrogen Bonding: DMF acts as a hydrogen bond acceptor, stabilizing the free amine (in the free base) or the ammonium cation (in the salt form).[1]

Empirical Solubility Data

While specific saturation limits vary by batch and temperature, the following working concentration ranges are validated for standard applications:

| Solvent | Form | Solubility Limit (Approx.) | Recommended Working Conc.[1] |

| DMF | HCl Salt | > 200 mg/mL | 50 – 100 mM |

| DMF | Free Base | Miscible | 100 – 500 mM |

| DMSO | HCl Salt | ~100 mg/mL | 50 mM |

| Water | HCl Salt | Soluble (Not Recommended*) | N/A |

*Note: Water is avoided due to the risk of ester hydrolysis and incompatibility with subsequent coupling reagents.[1]

The "Neutralization Effect"

The hydrochloride salt (H-Lys(Boc)-OtBu·HCl) dissolves readily in DMF but forms an acidic solution.[1] For the amine to participate in nucleophilic attack (e.g., coupling to an activated carboxylic acid), it must be neutralized.[1]

-

Observation: Adding a tertiary base (e.g., DIEA or TEA) to the DMF solution of the HCl salt often improves solubility further by breaking down the ionic lattice of the salt, although the salt itself is already highly soluble.[1]

Experimental Protocol: Preparation of Stock Solution

Objective: Prepare a 100 mM solution of H-Lys(Boc)-OtBu in DMF for peptide coupling or derivatization.

Reagents Required[2][5][6][9][11][13][14]

-

H-Lys(Boc)-OtBu[2][3][4][5][6]·HCl (MW: 338.87 g/mol )[1][4][6]

-

Anhydrous DMF (99.8%, amine-free)

-

Optional: N,N-Diisopropylethylamine (DIEA) for neutralization.[1]

Step-by-Step Methodology

-

Calculation: To prepare 10 mL of 100 mM solution:

[1] -

Weighing: Weigh 339 mg of H-Lys(Boc)-OtBu·HCl into a clean, dry 20 mL scintillation vial. Note: The powder can be hygroscopic; weigh quickly.[1]

-

Solvent Addition (Step 1): Add approximately 7 mL of anhydrous DMF.

-

Dissolution: Vortex for 30–60 seconds. The white powder should dissolve completely to form a clear, colorless solution.[1]

-

Troubleshooting: If particles remain, sonicate for 1–2 minutes at ambient temperature.[1]

-

-

Neutralization (If using immediately for coupling): Add 1.0 equivalent of DIEA (approx. 174 µL).[1]

-

Final Volume Adjustment: Add DMF to bring the total volume to 10 mL . Invert to mix.

Workflow Visualization

Figure 2: Decision workflow for dissolving and neutralizing lysine derivatives in DMF.

Critical Considerations & Troubleshooting

Stability in Solution

-

Acidic Solution (HCl salt in DMF): Stable for weeks at 4°C. The protonated amine prevents oxidation and side reactions.[1]

-

Neutralized Solution (Free base in DMF): Less stable.[1] Long-term storage can lead to:

Water Content

DMF is hygroscopic.[1] Water in DMF can cause:

-

Hydrolysis of the tert-butyl ester (slow, but accelerated by base).[1]

-

Quenching of sensitive coupling reagents (e.g., HATU, DIC) added subsequently.[1]

-

Standard: Use DMF with

water content.[1]

Safety (SDS Highlights)

-

H-Lys(Boc)-OtBu: Generally considered an irritant (Skin Irrit. 2, Eye Irrit. 2).[1] Avoid inhalation of dust.[1][7][8][9][10]

-

DMF: Reprotoxic (May damage the unborn child).[1] Always handle in a fume hood with nitrile gloves.[1]

References

-

PubChem. (n.d.).[1] Tert-butyl n6-(tert-butoxycarbonyl)-d-lysinate | C15H30N2O4.[1][11][12] National Library of Medicine.[1] Retrieved from [Link][1]

-

Biotage. (2023).[1][13] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. peptide.com [peptide.com]

- 3. H-Lys(Z)-OtBu.HCl | 5978-22-3 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. H-Lys(Boc)-OtBu·HCl | Carbamates | Ambeed.com [ambeed.com]

- 7. fishersci.fi [fishersci.fi]

- 8. peptide.com [peptide.com]

- 9. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. Tert-butyl n6-(tert-butoxycarbonyl)-d-lysinate | C15H30N2O4 | CID 7019751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 14529-23-8|tert-Butyl N6-(tert-butoxycarbonyl)-L-lysinate|BLD Pharm [bldpharm.com]

- 13. biotage.com [biotage.com]

H-Lys(Boc)-OtBu: Structural Architecture and Synthetic Utility

Topic: Structural Formula and Technical Guide for H-Lys(Boc)-OtBu Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Peptide Chemists, and Drug Development Scientists[1]

A Senior Application Scientist’s Guide to Orthogonal Strategy[1]

Executive Summary

H-Lys(Boc)-OtBu (L-Lysine,

This specific protection pattern dictates its primary utility: it serves as a C-terminal anchor or a solution-phase building block where N-terminal extension is required under neutral/basic conditions, preserving the side-chain and C-terminal protecting groups until a final, global acidic deprotection (typically via TFA).[1]

Molecular Architecture & Connectivity

To understand the reactivity, we must deconstruct the molecule into its three functional domains.

-

-Amino Group (Free): The reactive site for peptide coupling.[1] In commercial preparations, this is often protonated as a hydrochloride salt (

- -Amino Group (Protected): Capped with a Boc (tert-butoxycarbonyl) group.[1][2][3] This carbamate is stable to base and hydrogenation but cleaves rapidly in strong acids (TFA/HCl).[1]

-

Carboxyl Group (Protected): Esterified as an OtBu (tert-butyl) ester.[1] Like the Boc group, this is acid-labile.[1][3] Its bulkiness also prevents diketopiperazine formation during early synthesis steps.

Structural Visualization (Graphviz/DOT)

The following diagram illustrates the connectivity and the chemical orthogonality of the protecting groups.

Caption: Figure 1. Functional connectivity of H-Lys(Boc)-OtBu. The N-alpha is free for coupling, while the side chain and C-terminus share acid-labile protection (Boc/OtBu).[1]

Physicochemical Profile

Data below refers to the Hydrochloride salt form (H-Lys(Boc)-OtBu[1][4][5][6]·HCl), which is the standard stable solid form.

| Property | Value | Notes |

| Chemical Formula | Free base: | |

| Molecular Weight | 338.87 g/mol | Free base MW: ~302.41 g/mol |

| CAS Number | 13288-57-8 | Specific to the HCl salt.[1][2][3][4][7][8][9] |

| Physical State | White crystalline powder | Hygroscopic.[1] |

| Solubility | Soluble in water, MeOH, DMSO, DMF | High solubility facilitates solution-phase synthesis. |

| Purity Standard | Check for trace free Lysine (TLC). | |

| Storage | Protect from moisture to prevent ester hydrolysis.[1] |

Synthesis Protocol: The Z-Protection Route

Direct esterification of Lys(Boc) is difficult due to selectivity issues.[1] The industry-standard "Self-Validating" protocol utilizes the Z (Benzyloxycarbonyl) group for N-alpha protection, as it can be removed via hydrogenation without affecting the acid-labile Boc/OtBu groups.[1]

Workflow Logic

-

Precursor: Z-Lys(Boc)-OH (Commercially available or synthesized).[1]

-

Esterification: Introduction of the tert-butyl ester.[1]

-

Deprotection: Catalytic Hydrogenolysis to free the N-alpha amine.

Step-by-Step Methodology

Step 1: Synthesis of Z-Lys(Boc)-OtBu[1]

-

Reagents: Z-Lys(Boc)-OH, Isobutylene (gas), catalytic

, Dichloromethane (DCM).[1] -

Procedure:

-

Dissolve Z-Lys(Boc)-OH in DCM in a pressure vessel.

-

Cool to

and condense isobutylene (excess) into the vessel. -

Add catalytic conc.

. -

Seal and stir at room temperature for 24–48 hours.

-

Validation: Monitor TLC (vanishing acid spot).

-

Workup: Neutralize with cold

, wash with brine, dry over

-

Step 2: Hydrogenolysis to H-Lys(Boc)-OtBu[1]

-

Reagents: Z-Lys(Boc)-OtBu, 10% Pd/C catalyst, Methanol, Hydrogen gas (

).[1] -

Procedure:

-

Dissolve the intermediate in Methanol.

-

Add 10% Pd/C (approx 10% w/w of substrate).

-

Stir under

atmosphere (balloon pressure is usually sufficient) for 2–4 hours. -

Critical Check: Monitor TLC. The UV-active Z-group spot should disappear.[1] The product is not UV active (stain with Ninhydrin).

-

Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Salt Formation: Treat with 1 equivalent of HCl in dioxane/ether to precipitate the stable H-Lys(Boc)-OtBu[1]·HCl salt.[5]

-

Synthesis Workflow Diagram

Caption: Figure 2. Synthetic route utilizing Z-group orthogonality to preserve acid-labile side chains.[1]

Applications in Drug Development

The structural specificity of H-Lys(Boc)-OtBu enables unique applications in convergent synthesis and bioconjugation .[1]

C-Terminal Modification (Dendrimers & Linkers)

In the synthesis of lysine-based dendrimers (e.g., for drug delivery), the free alpha-amine allows the molecule to act as a branching unit.[1] The Boc and OtBu groups remain intact while the core is built, allowing for a single, final "global deprotection" step to expose the charged surface groups.

Solution Phase Peptide Synthesis

It is the ideal starting material for solution-phase synthesis of C-terminal lysine peptides.[1]

-

Mechanism: Couple Protected-AA-OH + H-Lys(Boc)-OtBu

Protected-AA-Lys(Boc)-OtBu.[1] -

Advantage: The OtBu ester is far more stable to nucleophilic attack (e.g., by piperidine used in Fmoc removal) than methyl or ethyl esters, preventing premature hydrolysis or transesterification.

Synthesis of ADCs (Antibody-Drug Conjugates)

Lysine linkers often require precise length and charge control.[1] Using H-Lys(Boc)-OtBu allows chemists to install a lysine residue with a "masked" side chain, couple a payload to the alpha-amine, and later expose the epsilon-amine for solubility enhancement.[1]

Quality Control & Characterization

To ensure the integrity of H-Lys(Boc)-OtBu, the following analytical signatures must be verified.

-

TLC (Thin Layer Chromatography):

-

System:

(85:10:5). -

Visualization: Ninhydrin (Red/Purple spot = Free amine). UV (Negative, as Boc/OtBu are not chromophores).

-

-

1H NMR (DMSO-d6 or CDCl3):

-

Mass Spectrometry (ESI-MS):

-

Expect

peak at 303.2 Da (Free base mass + 1).[1]

-

References

-

Sigma-Aldrich. H-Lys(Boc)-OtBu hydrochloride Product Specification. Retrieved from [1]

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1]

-

Watanabe Chemical. H-Lys(Boc)-OtBu[1]·HCl Technical Data.

-

Bachem. Peptide Synthesis Guide: Protecting Groups.

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

Sources

- 1. H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]

- 2. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. H-Lys(Boc)-OtBu Hydrochloric Acid Salt | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 13288-57-8 H-Lys(Boc)-OtBu・HCl | 渡辺化学工業株式会社 [watanabechem.co.jp]

stability of lysine tert-butyl esters in solution

An In-depth Technical Guide on the Stability of Lysine tert-Butyl Esters in Solution

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the , offering insights into the underlying chemical principles, practical implications for drug development, and robust methodologies for stability assessment.

Introduction: The Role and Challenge of Lysine tert-Butyl Esters

Lysine, with its nucleophilic side-chain amino group, is a cornerstone of many peptide-based therapeutics and complex organic molecules. The strategic use of protecting groups is paramount during synthesis to prevent unwanted side reactions. The tert-butyl ester is a favored choice for protecting the carboxyl group of lysine due to its facile removal under specific acidic conditions. However, the very lability that makes it a useful protecting group also presents a significant stability challenge in various solution environments. Understanding and quantifying this stability is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).

This guide will delve into the mechanistic underpinnings of lysine tert-butyl ester stability, explore the critical factors influencing its degradation, and provide detailed protocols for its accurate assessment.

The Chemistry of Instability: Mechanistic Insights

The stability of a tert-butyl ester is fundamentally governed by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and tert-butanol. This process can be catalyzed by both acid and base, though the mechanisms and rates differ significantly.

Acid-Catalyzed Hydrolysis: A Unimolecular Pathway

Under acidic conditions, the hydrolysis of a tert-butyl ester proceeds through a unimolecular (AAL1) mechanism. This pathway is distinct from the bimolecular (AAC2) mechanism typical for less sterically hindered esters.

-

Step 1: Protonation: The carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon.

-

Step 2: Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves to form a relatively stable tertiary carbocation (tert-butyl cation) and the carboxylic acid. This step is the rate-determining step.

-

Step 3: Deprotonation: The tert-butyl cation rapidly reacts with a nucleophile (e.g., water) and is subsequently deprotonated to form tert-butanol.

The stability of the tertiary carbocation intermediate is the primary reason for the high sensitivity of tert-butyl esters to acidic conditions.

Figure 1: Mechanism of acid-catalyzed hydrolysis of lysine tert-butyl ester.

Base-Catalyzed Hydrolysis: Steric Hindrance as a Shield

While esters are generally susceptible to base-catalyzed hydrolysis (saponification), the significant steric bulk of the tert-butyl group provides substantial protection against this degradation pathway. The bimolecular (BAC2) mechanism requires the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The bulky tert-butyl group physically obstructs this approach, rendering the rate of base-catalyzed hydrolysis significantly slower compared to less hindered esters like methyl or ethyl esters.

For this reason, tert-butyl esters are generally considered stable under neutral and moderately basic conditions at ambient temperatures. However, at elevated pH and temperatures, hydrolysis can still occur, albeit at a much-reduced rate compared to acid-catalyzed degradation.

Critical Factors Influencing Stability in Solution

The stability of lysine tert-butyl ester in solution is not an intrinsic property but is highly dependent on a confluence of environmental factors.

pH: The Primary Determinant

As dictated by the mechanisms described above, pH is the most critical factor governing the stability of lysine tert-butyl esters.

-

Acidic pH (pH < 5): The rate of hydrolysis increases significantly as the pH decreases. This is the principle behind the use of strong acids like trifluoroacetic acid (TFA) for the deprotection of tert-butyl esters in solid-phase peptide synthesis.

-

Neutral pH (pH 6-8): Lysine tert-butyl esters exhibit their maximum stability in this range. The rates of both acid- and base-catalyzed hydrolysis are at a minimum.

-

Basic pH (pH > 8): While more stable than in acidic conditions, the rate of hydrolysis will increase with increasing pH, particularly at elevated temperatures.

Temperature: The Accelerator of Degradation

As with most chemical reactions, temperature plays a crucial role in the kinetics of hydrolysis. The Arrhenius equation dictates that the rate constant for hydrolysis will increase exponentially with temperature. Therefore, storing solutions of lysine tert-butyl ester at reduced temperatures (e.g., 2-8 °C) is essential for minimizing degradation and ensuring long-term stability.

Solvent System: Polarity and Protic Nature

The choice of solvent can influence the stability of lysine tert-butyl ester.

-

Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in the hydrolysis reaction, acting as both a proton source/sink and a nucleophile. Aqueous solutions, in particular, provide the necessary reactant for hydrolysis.

-

Aprotic Solvents (e.g., acetonitrile, THF, DCM): In the absence of water, the hydrolysis of lysine tert-butyl ester is significantly retarded. However, even in "anhydrous" aprotic solvents, trace amounts of water can lead to slow degradation over time.

Table 1: Summary of Factors Affecting Lysine tert-Butyl Ester Stability

| Factor | Condition | Impact on Stability | Rationale |

| pH | Acidic (pH < 5) | Low | Rapid acid-catalyzed hydrolysis (AAL1 mechanism). |

| Neutral (pH 6-8) | High | Minimal rates of both acid- and base-catalyzed hydrolysis. | |

| Basic (pH > 8) | Moderate | Slow base-catalyzed hydrolysis (BAC2 mechanism) due to steric hindrance. | |

| Temperature | Elevated | Low | Increased reaction kinetics for all hydrolysis pathways. |

| Ambient | Moderate | Baseline rate of degradation. | |

| Refrigerated (2-8 °C) | High | Significantly reduced reaction kinetics. | |

| Solvent | Aqueous/Protic | Lower | Water acts as a reactant and can facilitate proton transfer. |

| Anhydrous/Aprotic | Higher | Absence of water minimizes the potential for hydrolysis. |

Experimental Design for Stability Assessment

A robust stability study for lysine tert-butyl ester requires a well-designed experimental protocol and a suitable analytical method for quantifying the parent compound and its primary degradant (lysine). High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice for this purpose.

Step-by-Step Protocol for a Forced Degradation Study

This protocol outlines a forced degradation study to rapidly assess the stability of lysine tert-butyl ester under various stress conditions.

Objective: To determine the degradation pathways and kinetics of lysine tert-butyl ester under acidic, basic, and thermal stress.

Materials:

-

Lysine tert-butyl ester hydrochloride

-

HPLC grade water

-

HPLC grade acetonitrile

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Phosphate buffer

-

Class A volumetric flasks and pipettes

-

HPLC system with a C18 column and UV detector (detection at ~210 nm)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of lysine tert-butyl ester in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Condition Samples:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

-

Neutral Hydrolysis: Dilute the stock solution with a neutral buffer (e.g., pH 7.0 phosphate buffer) to a final concentration of 0.1 mg/mL.

-

Thermal Stress (Neutral): Incubate the neutral hydrolysis sample at an elevated temperature (e.g., 60 °C).

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to quench the degradation reaction.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared samples onto the HPLC system.

-

Use a suitable gradient elution method to separate the lysine tert-butyl ester from its degradant (lysine).

-

Quantify the peak area of the lysine tert-butyl ester at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining lysine tert-butyl ester against time for each stress condition.

-

Determine the degradation rate constant (k) for each condition.

-

Figure 2: Workflow for a forced degradation study of lysine tert-butyl ester.

Practical Implications in Drug Development

The stability of lysine tert-butyl esters has significant ramifications throughout the drug development lifecycle.

-

Process Chemistry: During the synthesis of peptide APIs, the lability of the tert-butyl ester in the presence of even trace amounts of acid necessitates careful control of reaction and work-up conditions to avoid premature deprotection and yield loss.

-

Formulation Development: For a final drug product where lysine tert-butyl ester is part of the API, the formulation must be designed to maintain a pH within the optimal stability range (typically 6-8). The use of appropriate buffering agents is crucial.

-

Analytical Method Development: Analytical methods for quality control must be stability-indicating, meaning they can separate, detect, and quantify the lysine tert-butyl ester from its potential degradants.

-

Storage and Handling: Both the API and the formulated drug product must be stored at recommended temperatures to minimize degradation and ensure the product meets its shelf-life specifications.

Conclusion

The tert-butyl ester of lysine is a valuable chemical entity, but its utility is intrinsically linked to its stability profile. A thorough understanding of the mechanisms of its degradation, primarily acid-catalyzed hydrolysis, and the environmental factors that influence these pathways is essential for researchers, scientists, and drug development professionals. By implementing robust stability testing protocols and applying the principles outlined in this guide, it is possible to mitigate the risks associated with its instability and successfully develop high-quality, stable products.

References

-

Title: Protective Groups in Organic Synthesis Source: Wiley URL: [Link]

-

Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

-

Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

Application Notes and Protocols for the Simultaneous Deprotection of Boc and OtBu Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate field of peptide synthesis and complex organic molecule construction, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group for amines and the tert-butyl (OtBu) ester for carboxylic acids are mainstays in the synthetic chemist's toolbox. Their widespread adoption stems from their stability under a range of conditions and, crucially, their susceptibility to cleavage under acidic conditions. This shared lability provides a strategic advantage, allowing for the simultaneous deprotection of both functionalities in a single, efficient step. This application note provides a comprehensive guide to the simultaneous removal of Boc and OtBu groups, focusing on the most common and effective methodologies.

The Chemistry of Simultaneous Boc and OtBu Deprotection

The simultaneous cleavage of Boc and OtBu protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The underlying mechanism for the removal of both groups is analogous, proceeding through an acid-catalyzed fragmentation pathway.

Mechanism of Deprotection

The deprotection process can be broken down into the following key steps:

-

Protonation: The initial step involves the protonation of the carbonyl oxygen of the Boc group or the ester oxygen of the OtBu group by TFA.[1][3]

-

Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a relatively stable tert-butyl cation and either a carbamic acid (from the Boc group) or a carboxylic acid (from the OtBu group).[1][3][4]

-

Decarboxylation (for Boc group): The carbamic acid intermediate is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][4] This step drives the reaction forward.

-

Formation of the Deprotected Species: The final products are the free amine (as its TFA salt) and the free carboxylic acid.

The tert-butyl cation generated during this process is a reactive electrophile that can lead to undesired side reactions.[5][6]

The Challenge of Side Reactions and the Role of Scavengers

The liberated tert-butyl cation can alkylate nucleophilic residues within the target molecule, leading to the formation of impurities.[5][6][7] Amino acid residues with nucleophilic side chains are particularly susceptible to this side reaction. These include:

-

Tryptophan (Trp): The indole ring is highly prone to tert-butylation.[5]

-

Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5]

-

Cysteine (Cys): The free thiol group is a prime target for alkylation.[5]

-

Tyrosine (Tyr): The phenolic ring can also undergo alkylation.[5]

To mitigate these side reactions, "scavengers" are added to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the reactive intermediate.[5][7]

Experimental Protocol: Simultaneous Deprotection of Boc and OtBu Groups in Solution Phase

This protocol outlines a general procedure for the simultaneous deprotection of a substrate containing both Boc and OtBu protecting groups in a solution-phase reaction.

Materials

-

Boc- and OtBu-protected substrate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triisopropylsilane (TIS), water, thioanisole, 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure

-

Dissolution: Dissolve the Boc- and OtBu-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1–0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Deprotection Cocktail: Slowly add the cleavage cocktail to the cooled solution with stirring. A commonly used cocktail is a mixture of TFA, a scavenger, and water. A typical ratio is 95:2.5:2.5 (v/v/v) of TFA:TIS:H₂O.[8] The choice and proportion of scavengers should be tailored to the specific substrate.[9]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from 1 to 4 hours, depending on the substrate. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Concentration: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the crude product can be azeotroped with toluene (3 x 10 mL).[4]

-

Precipitation: Add the concentrated reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected product.[10] The product will typically precipitate as the TFA salt.

-

Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum.

-

Visualization of the Deprotection Mechanism

Caption: Mechanism of simultaneous Boc and OtBu deprotection by TFA.

Data Presentation: Common Scavenger Cocktails

The selection of an appropriate scavenger cocktail is critical for minimizing side reactions.[9] The table below summarizes some commonly used scavenger cocktails for TFA-mediated deprotection.

| Scavenger Cocktail Composition (v/v) | Target Residues / Application |

| TFA / H₂O / TIS (95:2.5:2.5) | General purpose, effective for many sequences.[8] |

| TFA / Thioanisole / H₂O / EDT (90:5:3:2) | For peptides containing Trp and Met. |

| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) "Reagent K" | Maximally efficient in inhibiting a wide variety of side reactions.[9] |

| TFA / m-cresol | Often used for deprotection of peptides containing Tyr. |

Conclusion

The simultaneous deprotection of Boc and OtBu groups using trifluoroacetic acid is a robust and widely employed strategy in organic synthesis, particularly in the realm of peptide chemistry. A thorough understanding of the reaction mechanism, potential side reactions, and the judicious use of scavengers are essential for achieving high yields and purity of the desired product. The protocol and data presented in this application note provide a solid foundation for researchers to successfully implement this critical synthetic transformation.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

-

King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. Available at: [Link]

-

Yang, Y. (2016). Peptide Global Deprotection/Scavenger-Induced Side Reactions. In Side Reactions in Peptide Synthesis (pp. 43-75). Academic Press. Available at: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

-

Lama, T., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15453–15462. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. (2019). Available at: [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Available at: [Link]

-

ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). Available at: [Link]

-

Wikipedia. Protecting group. Available at: [Link]

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link]

-

Albericio, F., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(3), 643–653. Available at: [Link]

-

PPMC. Peptide Cleavage from Resin Protocol. Available at: [Link]

-

Sigma-Aldrich. Boc Resin Cleavage Protocol. Available at: [Link]

-

AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

-

Fiveable. TFA Deprotection Definition. (2025). Available at: [Link]

-

Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

-

Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. Available at: [Link]

-

Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

-

Singh, H. D., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97669-97674. Available at: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available at: [Link]

-

Aapptec. Technical Support Information Bulletin 1163. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

preparation of branched peptides using lysine tert-butyl esters

Application Note: High-Precision Preparation of Branched Peptides Using Lysine tert-Butyl Ester Cores

Abstract

The synthesis of branched peptides—specifically Multiple Antigen Peptides (MAPs) and peptide dendrimers—presents unique challenges regarding steric hindrance, aggregation, and purification.[1][2] While Solid-Phase Peptide Synthesis (SPPS) is the standard for linear chains, the synthesis of high-generation branched cores often suffers from low coupling efficiency on resin.[1] This Application Note details a Solution-Phase Divergent Strategy utilizing Lysine tert-butyl ester (

Introduction

Branched peptides are macromolecular constructs where a lysine scaffold serves as a branching point, allowing for the presentation of multiple peptide epitopes.[2][3] These constructs are critical in vaccine development (MAPs), synthetic vaccines, and targeted drug delivery systems.[1]

The Challenge of Solid-Phase MAP Synthesis

In standard SPPS, the core is built on the resin. As the branches grow, the peptide density increases exponentially, leading to:

-

Steric Occlusion: Reagents cannot penetrate the dense peptide brush.

-

Aggregation: Inter-chain hydrogen bonding leads to deletion sequences.[1]

-

Micro-heterogeneity: Difficult-to-purify mixtures of

and

The Solution-Phase Advantage via Lysine tert-Butyl Esters

By utilizing Lysine tert-butyl ester (

-

Intermediate Purification: Every generation of the core can be purified (crystallization or chromatography) before adding the next layer.

-

Orthogonality: The

ester protects the C-terminus from racemization and side-reactions, while remaining stable to the base conditions used for Fmoc removal. -

Global Deprotection: The

group is removed simultaneously with standard side-chain protecting groups (Boc, tBu) using Trifluoroacetic acid (TFA).[1]

Strategic Overview & Orthogonality

The success of this protocol relies on a strict orthogonal protection scheme.[4] We utilize three distinct chemical "keys" to unlock specific reactive sites without disturbing others.

| Component | Protecting Group | Removal Condition | Role |

| C-Terminus | tert-Butyl Ester (OtBu) | Acid (95% TFA) | Permanent Anchor: Remains intact until the final step.[1] |

| Fmoc | Base (20% Piperidine) | Temporary Protection: Removed to attach the next generation.[1] | |

| Starting Amine | Benzyloxcabonyl (Z/Cbz) | Hydrogenolysis ( | Initiation: Used to generate the free diamino-core from stable precursors.[1] |

Diagram 1: Orthogonal Protection Logic

Caption: The workflow ensures the C-terminal ester remains stable during amine deprotection (Z removal) and chain elongation (Fmoc removal).

Materials & Reagents

-

Core Starter:

(Preferred for stability) or -

Branching Unit:

(High purity required). -

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.[1]

-

Base: DIEA (N,N-Diisopropylethylamine).[1]

-

Cleavage: TFA, TIS (Triisopropylsilane), Water.[1]

Detailed Protocol: Solution-Phase Synthesis of a Tetra-Branched Core

This protocol describes the synthesis of a Generation 1 (G1) dendritic core, yielding 4 reactive amine sites from a single C-terminal Lysine.[1]

Phase 1: Preparation of the Free Diamino Core

The starting material

-

Dissolution: Dissolve 1.0 mmol of

in 20 mL of Methanol (MeOH). -

Catalyst Addition: Add 10% Pd/C (100 mg) under an inert atmosphere (

). -

Hydrogenolysis: Bubble

gas gently through the solution or use a hydrogen balloon. Stir at Room Temperature (RT) for 2–4 hours.-

Monitoring: Check via TLC (Thin Layer Chromatography) or LC-MS.[1] The disappearance of the Z-protected peak indicates completion.

-

-

Filtration: Filter the mixture through Celite to remove the Pd/C catalyst.

-

Concentration: Evaporate the solvent in vacuo to yield

(usually as an oil or hygroscopic solid).[1] Use immediately to prevent auto-polymerization.[1]

Phase 2: Coupling the Branching Unit (Generation 1)

We now couple

-

Activation: In a separate vessel, dissolve

(2.5 mmol, 2.5 eq) and HATU (2.5 mmol) in 10 mL anhydrous DMF. Add DIEA (5.0 mmol).[1] Stir for 2 minutes to activate.-

Expert Note: We use a 2.5x excess because we need to drive the reaction to completion on two amines simultaneously.

-

-

Coupling: Add the activated solution to the

(from Phase 1) dissolved in minimal DMF. -

Reaction: Stir at RT for 4–12 hours.

-

Monitoring: LC-MS should show the mass corresponding to

.[1]

-

-

Work-up:

-

Purification: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Result: Pure G1-Dendron (Protected).[1]

-

Phase 3: Fmoc Deprotection (Exposing 4 Amines)

-

Reaction: Dissolve the G1-Dendron in 20% Piperidine in DMF (v/v). Stir for 30 minutes.

-

Work-up: Concentrate in vacuo. Azeotrope with Toluene or DCM to remove Piperidine traces.[1]

-

Precipitation: Add cold Diethyl Ether to precipitate the deprotected core (

).-

Status: You now have a core with 4 free amines and a protected C-terminus.[1]

-

Protocol: Condensation of Antigenic Peptides

For high-fidelity MAPs, it is superior to synthesize the antigenic peptide separately (on resin, protected) and then couple it to the core in solution.[1] This is the Convergent Approach .

Prerequisites

-

Peptide Fragment: Synthesize your target peptide on 2-Chlorotrityl Chloride Resin. Cleave using mild acid (1% TFA/DCM) to generate the Protected Peptide Fragment (Side chains protected, C-term free).[1]

Coupling Steps

-

Stoichiometry: Calculate 1.2 equivalents of Protected Peptide Fragment per amine branch. (e.g., for a 4-branch core, use 4.8 eq of peptide).

-

Activation: Dissolve Protected Peptide, HOAt, and DIC (Diisopropylcarbodiimide) in DMF/DCM (1:1). Stir for 10 mins.

-

Why HOAt/DIC? This combination minimizes racemization of the peptide's C-terminal residue during fragment condensation.[6]

-

-

Condensation: Add the solution-phase Branching Core (from Phase 3).

-

Reaction: Stir for 24–48 hours. This reaction is sterically demanding.[1]

-

Optimization: If the solution becomes viscous, add more solvent. Mild heating (35°C) can assist, but watch for racemization.[1]

-

-

Monitoring: HPLC is essential here.[1] Look for the shift from the small core peak to the macromolecular peak.

Protocol: Global Deprotection & Cleavage[1]

The final step removes the C-terminal tert-butyl ester (

-

Cocktail Preparation: Prepare Reagent K (or similar):

-

Reaction: Dissolve the fully assembled branched peptide in the cocktail (10 mL per gram of peptide).

-

Time: Stir for 3–4 hours at RT. The

ester cleaves at the same rate as side-chain Boc groups. -

Precipitation:

-

Concentrate the TFA solution to ~20% volume under Nitrogen flow.

-

Pour into ice-cold Diethyl Ether (10x volume).

-

Centrifuge to pellet the white precipitate.

-

-

Lyophilization: Dissolve the pellet in Water/Acetonitrile and lyophilize.

Workflow Visualization

Diagram 2: Convergent Synthesis Workflow

Caption: Convergent synthesis allows for the quality control of both the core and the antigenic arms before final assembly.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Coupling | Steric hindrance in higher generations (G2/G3).[1] | Switch to COMU or HATU activation.[1] Use microwave irradiation (solution phase) at 40°C carefully. |

| Solubility Issues | Protected peptides are highly hydrophobic.[1] | Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100. |

| C-Terminal Modification | Need to attach the MAP to a carrier protein? | Do not use |

| Racemization | High pH during coupling.[1] | Ensure DIEA does not exceed 2 equivalents relative to the acid. Use HOAt as an additive.[1] |

References

-

Tam, J. P. (1988).[1] Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system. Proceedings of the National Academy of Sciences, 85(15), 5409-5413.[1] Link[1]

-

Falb, E., et al. (1999).[1] 1,1,3,3-Tetramethylguanidine (TMG) as a new base for the preparation of peptide dendrimers.[1] Journal of Peptide Research, 53(5), 507-517.[1] (Discusses solution phase strategies).

-

Chem-Impex International. (n.d.).[1] N-epsilon-Z-L-lysine tert-butyl ester hydrochloride Product Page.[1][4] (Standard reagent specifications). Link

-

Sigma-Aldrich. (n.d.).[1] Protocol for Solution Phase Peptide Synthesis. (General grounding for fragment condensation).[1] Link

Sources

Application Note & Protocol: Best Practices for Handling H-Lys(Boc)-OtBu·HCl in Moisture-Sensitive Peptide Coupling Reactions

Abstract

H-Lys(Boc)-OtBu·HCl (Nε-(tert-butoxycarbonyl)-L-lysine tert-butyl ester hydrochloride) is a pivotal building block in modern peptide synthesis, offering orthogonal protection of the side-chain amine and the C-terminus carboxyl group. Its successful incorporation into a growing peptide chain via amide bond formation is contingent upon reaction conditions that are meticulously free of moisture. This guide provides an in-depth analysis of the chemical principles governing its use, detailed protocols for handling, and troubleshooting strategies to mitigate common failure modes associated with moisture. The core principle detailed herein is that the stringent requirement for anhydrous conditions stems not from the instability of the lysine derivative itself, but from the extreme moisture sensitivity of the coupling reagents essential for peptide bond formation.

Introduction: Understanding the Reagent and the Challenge

H-Lys(Boc)-OtBu·HCl is a trifunctional amino acid derivative where:

-

The α-amino group is available for nucleophilic attack to form a peptide bond. It is supplied as a stable hydrochloride salt, which requires in situ neutralization prior to reaction.

-

The ε-amino group of the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group.

-

The C-terminal carboxyl group is protected as a tert-butyl (OtBu) ester.

Both the Boc and OtBu protecting groups are stable to a wide range of nucleophilic and basic conditions but are readily cleaved by acid (e.g., trifluoroacetic acid, TFA), forming the basis of their utility in orthogonal peptide synthesis strategies.[1][2][3]

The primary challenge in using this reagent is not its inherent hygroscopicity, but the environment required for the peptide coupling reaction. The phosphonium (e.g., PyBOP, HATU) and aminium/uronium (e.g., HBTU, TBTU) salts used as coupling reagents are highly efficient but are also extremely susceptible to hydrolysis.[4][5] The presence of even trace amounts of water can deactivate these reagents, leading to failed reactions, low yields, and complex purification challenges.[6][7]

Chemical Properties & Stability Profile

A clear understanding of the reagent's properties is foundational to its successful application.

| Property | Value | Source |

| Full Chemical Name | tert-butyl (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride | [8] |

| Synonyms | H-Lys(Boc)-OtBu HCl, Nε-Boc-L-lysine tert-butyl ester HCl | [8] |

| CAS Number | 13288-57-8 | [9] |

| Molecular Formula | C₁₅H₃₁ClN₂O₄ | [9][10] |

| Molecular Weight | 338.87 g/mol | [8][10] |

| Physical Form | Solid (typically a white to off-white powder) | |

| Storage Temperature | Long-term: -20°C or colder. Short-term: Room temperature is acceptable. | [11][12] |

| Protecting Group Lability | Boc and OtBu groups are stable to base and nucleophiles; labile to strong acid (e.g., TFA, HCl). | [1][2] |

The Causality of Moisture Sensitivity: A Mechanistic Perspective

The imperative for an anhydrous environment is dictated by the chemistry of the coupling reagents, not the lysine derivative. Water acts as a competitive nucleophile and a reagent-degrading agent.

Key Failure Pathways:

-

Hydrolysis of Coupling Reagents: Uronium and phosphonium salts react rapidly with water, rendering them incapable of activating the carboxylic acid of the incoming amino acid. This hydrolysis is often faster than the desired activation step, consuming the expensive reagent and halting the reaction.

-

Hydrolysis of the Activated Ester: Even if the carboxylic acid is successfully activated (e.g., as an OAt or OBt ester), water can hydrolyze this intermediate back to the starting carboxylic acid before the amine nucleophile (neutralized H-Lys(Boc)-OtBu) can attack.

-

Interference with Neutralization: The reaction requires a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to liberate the free α-amino group from its HCl salt. Moisture can interfere with this delicate acid-base balance.

Figure 1. The critical failure pathway induced by moisture in peptide coupling reactions.

Protocol for Storage and Handling

Meticulous handling is the first line of defense against moisture contamination.

| Step | Action | Rationale |

| 1. Receiving | Upon receipt, inspect the container seal for integrity. | Ensures the reagent has not been exposed during transit. |

| 2. Storage | Store the tightly sealed container at -20°C in a desiccator. | Low temperature and desiccation maximize long-term stability and prevent moisture ingress.[11][12] |

| 3. Equilibration | Before opening, always allow the container to warm to ambient room temperature in a desiccator (typically 30-60 minutes). | This is the most critical step to prevent atmospheric moisture from condensing onto the cold powder upon opening.[11][12][13] |

| 4. Weighing | Weigh the required amount of powder quickly in a dry environment. Minimize the time the container is open. | Reduces exposure to atmospheric humidity. |

| 5. Resealing | Tightly reseal the container immediately after weighing. Purging with an inert gas (Argon or Nitrogen) before sealing is highly recommended. | Protects the remaining reagent for future use. |

Detailed Experimental Protocol: A Model Coupling Reaction

This protocol details the coupling of Fmoc-Ala-OH onto H-Lys(Boc)-OtBu·HCl using HATU as the coupling reagent. All operations must be performed using anhydrous solvents and under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).[14][15][16]

Reagents & Materials:

-

H-Lys(Boc)-OtBu·HCl (1.0 eq)

-

Fmoc-Ala-OH (1.05 eq)

-

HATU (1.05 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Oven-dried glassware, magnetic stir bars

-

Inert atmosphere setup (Argon or Nitrogen)

Part A: System and Reagent Preparation

-

Glassware: Ensure all reaction flasks, syringes, and needles are thoroughly dried, either in an oven at >120°C overnight or by flame-drying under vacuum, and cooled under an inert atmosphere.[14][17]

-

Solvents: Use a high-purity, anhydrous grade of DMF (water content <50 ppm).[18][19] Solvents packaged under an inert gas are preferred.

-

Inert Atmosphere: Assemble the reaction flask under a positive pressure of dry Argon or Nitrogen. Use rubber septa to seal the flask.[15][20]

Part B: In-Situ Neutralization and Coupling

-

Dissolution & Neutralization: To a dry reaction flask under inert atmosphere, add H-Lys(Boc)-OtBu·HCl. Add anhydrous DMF via syringe to dissolve the solid. Add DIPEA (2.5 equivalents) dropwise while stirring.

-

Activation (Separate Flask Recommended): In a separate dry flask under inert atmosphere, dissolve Fmoc-Ala-OH and HATU in anhydrous DMF.

-

Causality: This pre-activation step allows for the formation of the highly reactive OAt-ester intermediate before introduction to the amine component, which can improve coupling efficiency for some sequences.[23]

-

-

Coupling: Using a syringe, transfer the activated Fmoc-Ala-OAt solution from the second flask to the first flask containing the neutralized lysine derivative.

-

Reaction: Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent (H-Lys(Boc)-OtBu) is complete (typically 1-4 hours).

Figure 2. Step-by-step workflow for a moisture-sensitive peptide coupling reaction.

Troubleshooting Guide

When reactions fail, systematic diagnosis is key.

| Symptom | Potential Moisture-Related Cause | Recommended Solution |

| Low or No Product Formation | Deactivation of the coupling reagent by water. | Ensure all glassware is rigorously dried. Use a fresh, unopened bottle of anhydrous solvent. Verify the integrity of the inert atmosphere setup.[6] |

| Starting Amine Recovered | Incomplete neutralization of the HCl salt or hydrolysis of the activated ester. | Check the quality and stoichiometry of the base (DIPEA). Ensure the coupling reagent is active and added correctly. |

| Multiple Byproducts on LC-MS | Side reactions from partially hydrolyzed reagents or incomplete coupling followed by side reactions. | Use a more powerful or newer coupling reagent. Consider pre-activation of the acid. Perform a test reaction with a control amine to verify reagent activity. |

| Reaction Stalls | Aggregation of the peptide on a solid support (if applicable), exacerbated by poor reaction kinetics from partially deactivated reagents. | Switch to a more effective solvent like NMP or add a chaotropic salt. However, first rule out moisture by running a rigorously dry control reaction.[19][24] |

Conclusion

The successful use of H-Lys(Boc)-OtBu·HCl in peptide synthesis is a testament to the importance of meticulous experimental technique. The primary sensitivity to moisture lies not with the amino acid derivative itself, but with the entire chemical ecosystem of the coupling reaction. By understanding the mechanistic role of water as a potent deactivating agent for coupling reagents and by implementing rigorous anhydrous protocols for storage, handling, and reaction execution, researchers can reliably incorporate this versatile building block to achieve high yields and purity in the synthesis of complex peptides.

References

-

AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- BenchChem Technical Support Team. (2025, December). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.

-

Biosolve Shop. (n.d.). Peptide Synthesis Solvents. Retrieved from [Link]

-

AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56777341, H-D-Lys(boc)-otbu hcl. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Scharlab S.L. (n.d.). Solvents and reagents for peptide synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135472810, N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Kóczán, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Retrieved from [Link]

- Gallou, F., et al. (2020). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.

-

Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

-

Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

-

AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

-

Academia.edu. (n.d.). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

- BenchChem Technical Support. (2025). Troubleshooting low yield in solid-phase peptide synthesis. BenchChem.

-

Schnölzer, M., et al. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]

- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.

-

GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

- BenchChem. (2025).

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube.

-

ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jpt.com [jpt.com]

- 8. N-epsilon-t-Butyloxycarbonyl-L-lysine t-butyl ester hydrochloride | C15H31ClN2O4 | CID 13819885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. H-Lys(Boc)-OtBu Hydrochloric Acid Salt | LGC Standards [lgcstandards.com]

- 10. H-D-Lys(boc)-otbu hcl | C15H31ClN2O4 | CID 56777341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. genscript.com [genscript.com]

- 13. bachem.com [bachem.com]

- 14. web.mit.edu [web.mit.edu]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 17. moodle2.units.it [moodle2.units.it]

- 18. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]

- 19. peptide.com [peptide.com]

- 20. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.cn]

- 21. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. peptide.com [peptide.com]

- 23. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

scale-up synthesis protocols for tert-Butyl N6-(tert-butoxycarbonyl)lysinate derivatives

Application Note: Scalable Synthesis Protocols for tert-Butyl

Executive Summary

This Application Note details a robust, scalable workflow for the synthesis of H-Lys(Boc)-OtBu (CAS: 13288-57-8), a critical orthogonal building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug design.[1][2]

While commercial availability exists, in-house synthesis on a kilogram scale is often required to ensure supply chain security and cost control.[1][2] This guide prioritizes the Copper(II) Complex Route for regioselective side-chain protection, followed by Acid-Catalyzed Transesterification .[1][2] This pathway avoids the use of expensive orthogonal protecting groups (e.g., Cbz/Z) and hazardous high-pressure isobutylene gas, making it suitable for pilot-plant reactors lacking autoclave capabilities.[1][2]

Strategic Reaction Pathway

The synthesis hinges on the transient masking of the

Figure 1: Chemo-enzymatic free, inorganic masking strategy for orthogonal lysine protection.[1][2][3]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Cu:Lys Stoichiometry | 1:2 (molar) | Essential for forming the stable square-planar complex that shields the |

| pH Control (Step 1) | 8.0 – 9.0 | Maintains the integrity of the carbamate without hydrolyzing the Boc group or precipitating copper hydroxide.[2] |

| Temperature (Step 2) | < 25°C | Prevents thermal degradation of the tert-butyl ester during formation; controls exotherm of acid addition.[1][2] |

| Quenching (Step 2) | pH > 7.5 | Rapid neutralization is vital to prevent acid-catalyzed cleavage of the newly formed Boc/OtBu groups.[1][2] |

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of H-Lys(Boc)-OH

Mechanism: Transient Copper Chelation[1][2]

Materials:

-

Di-tert-butyl dicarbonate (Boc

O) (1.1 eq)[1][2] -

8-Hydroxyquinoline (8-HQ) (1.3 eq relative to Cu) or EDTA.[1][2]

Procedure:

-

Complex Formation:

-

In a 5L reactor, dissolve L-Lysine

HCl (182.6 g, 1.0 mol) in distilled water (1.5 L). -

Add basic copper carbonate or CuSO

5H -

Observation: The solution turns deep blue, indicating the formation of the

-chelated copper complex.[1][2] -

Stir for 2 hours at room temperature.

-

-

-Protection:

-

Dilute the mixture with acetone (1.0 L).

-

Add Boc

O (240 g, 1.1 mol) dropwise over 60 minutes. -

Stir vigorously for 18–24 hours. The complex may precipitate as a light blue suspension.[2]

-

-

Decomplexation (The 8-HQ Method):

-

Note: While EDTA is possible, 8-HQ often yields a more easily filterable copper by-product on large scales.[1][2]

-

Add 8-Hydroxyquinoline (188 g, 1.3 mol) to the suspension. Stir for 4–6 hours.

-

The copper transfers to the 8-HQ, forming a green-yellow precipitate (Cu(oxinate)

).[1][2] -

Filtrate Processing: The filtrate contains H-Lys(Boc)-OH.[1][2] Wash the aqueous filtrate with ethyl acetate (2 x 500 mL) to remove excess 8-HQ and Boc

O.[1][2]

-

-

Isolation:

-

Concentrate the aqueous layer in vacuo to roughly 500 mL.

-

Cool to 4°C. The product, H-Lys(Boc)-OH, typically crystallizes.[1][2] If not, add ethanol/ether to induce precipitation.[2]

-

Yield Target: ~85% (approx. 210 g).

-

QC Check: TLC (n-BuOH:AcOH:H2O 3:1:1) should show a single spot, ninhydrin positive.[2]

-

Protocol B: tert-Butyl Esterification (The Acetate Route)

Mechanism: Acid-Catalyzed Transesterification[1][2]

Safety Warning: This step uses Perchloric Acid (HClO

Materials:

Procedure:

-

Reaction Setup:

-

Suspend H-Lys(Boc)-OH (100 g, 0.406 mol) in tert-butyl acetate (800 mL) in a 2L round-bottom flask.

-

Cool the suspension to 0–5°C using an ice/brine bath.[2]

-

-

Acid Addition:

-

Quench and Extraction:

-

Cool the reaction mixture back to 0°C.

-

Carefully extract with 0.5 N HCl (3 x 300 mL).[2] The product (amine salt) moves to the aqueous phase; unreacted t-butyl acetate remains organic.[1][2]

-

Neutralization: Carefully adjust the pH of the aqueous layer to 9.0 using Na

CO

-

-

Purification:

-

Separate the organic layer.[2][3][4][6] Dry over anhydrous Na

SO -

Evaporate the solvent to yield a thick oil.[2]

-

Crystallization: Dissolve the oil in a minimum amount of diethyl ether or hexane.[2] Add dry HCl (in dioxane) if the hydrochloride salt is desired (H-Lys(Boc)-OtBu

HCl), which is more stable for storage.[1][2] -

Filter the white solid.[2]

-

Yield Target: 65–75%.

-

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Blue tint in Intermediate | Incomplete decomplexation | Increase 8-HQ reaction time or switch to EDTA wash (10% aq solution). |

| Low Yield in Step 2 | Hydrolysis during workup | Ensure pH adjustment during quenching is rapid and temperature is kept < 5°C. |

| Di-Boc formation | pH > 10 in Step 1 | Strictly monitor pH; high pH deprotonates the |

Analytical Specifications (H-Lys(Boc)-OtBu

-

Appearance: White crystalline powder.[2]

-

Mass Spec (ESI): [M+H]

= 303.2 (free base).[1][2] -

NMR (

H, DMSO-d

References

-

Scott, J. W., et al. (1981).[2] Scale-up of the Copper Complex Method for N-epsilon-protection of Lysine. Journal of Organic Chemistry. Link (Foundational method for copper complexation).[1][2]

-

Roos, E. C., et al. (1993).[2] Synthesis of alpha-amino acid tert-butyl esters via tert-butyl acetate. Journal of Organic Chemistry. Link (Primary reference for the perchloric acid/acetate esterification).[1][2]

-

Bodanszky, M. (1984).[1][2] Principles of Peptide Synthesis. Springer-Verlag.[1][2] (General reference for orthogonal protection strategies).

-

Organic Syntheses, Coll. Vol. 10. (2004).[1][2] Preparation of N-Boc-L-Lysine. Link (Verified procedure for the copper route).[1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. H-Lys(Boc)-OH | Peptides 1 | CAS 13288-57-8 | Buy H-Lys(Boc)-OH from Supplier InvivoChem [invivochem.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 5. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

preventing racemization of H-Lys(Boc)-OtBu during coupling

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Racemization of H-Lys(Boc)-OtBu During Coupling

Executive Summary

You are encountering a critical stereochemical challenge with H-Lys(Boc)-OtBu (N-ε-Boc-L-lysine tert-butyl ester). While amino acid esters used as nucleophiles are generally more configurationally stable than their activated carboxyl counterparts, they are not immune to racemization .

The specific risk for H-Lys(Boc)-OtBu arises from the acidity of the

This guide details the mechanism of this failure mode and provides a self-validating protocol to eliminate it.

Part 1: The Mechanism of Failure

To prevent the issue, we must understand the causality. Racemization of the amine component (the nucleophile) is almost exclusively base-catalyzed enolization .

The Chemical Pathway

-

The Trigger: You are likely using the hydrochloride salt (H-Lys(Boc)-OtBu·HCl). To participate in coupling, you must add a tertiary base (e.g., DIPEA, NMM) to release the free amine.

-

The Vulnerability: The

-proton of the lysine ester is acidic ( -

The Event: If the base is too strong, sterically unhindered, or present in excess, it abstracts the

-proton.[1] -

The Result: The molecule forms a planar enolate. When it reprotonates, it does so from either face, resulting in a racemic mixture (D/L).

Visualizing the Threat

Figure 1: Mechanism of Base-Catalyzed Racemization in Amino Acid Esters.

Part 2: Troubleshooting & FAQs

This section addresses specific observations you may encounter in the lab.

Q1: I am using standard DIPEA (Diisopropylethylamine). Why am I seeing 5-10% D-isomer?

Diagnosis: You are likely "over-basing."

Explanation: In standard protocols, chemists often add 2.0 or 3.0 equivalents of base "to be safe." For H-Lys(Boc)-OtBu·HCl, you only need 1.0 equivalent to neutralize the HCl. Any excess DIPEA acts as a catalyst for proton abstraction at the

Q2: Does the solvent choice impact the racemization rate?

Answer: Yes, significantly. Explanation: Polar aprotic solvents like DMF and DMSO stabilize charged intermediates (like the enolate anion), thereby lowering the energy barrier for racemization. Solution: If solubility permits, use DCM (Dichloromethane) or a DCM/DMF mixture. DCM is less polar and suppresses the ionization required for enolization [2].

Q3: My coupling reaction is slow (>4 hours). Is this a problem?

Answer: Yes. Explanation: Racemization is a competing kinetic process. The longer the free amine sits in a basic solution waiting to react with the activated acid, the higher the probability of racemization. Solution:

-

Pre-activate the carboxylic acid component (e.g., with HATU/HOAt) before adding the H-Lys(Boc)-OtBu solution.

-

Ensure the coupling is fast by using efficient coupling reagents (e.g., COMU or HATU instead of HBTU).

Part 3: The Optimized Protocol

This protocol is designed to minimize the "residence time" of the free amine in a basic environment.

Reagents

-

Acid: Fmoc-AA-OH (Your coupling partner)

-

Coupling Agent: DIC/Oxyma Pure (preferred for low racemization) or HATU (for speed)

Step-by-Step Workflow

-

Pre-Activation (The Acid Pot):

-

Dissolve the carboxylic acid (1.0 eq) and Coupling Reagent (1.0 eq) in minimum DMF/DCM.

-

Add Base A (1.0 eq relative to Acid) to initiate activation.

-

Wait time: 1–2 minutes (for HATU) or 5–10 minutes (for active esters).

-

-

Preparation of Lysine (The Amine Pot):

-

Crucial: Do not prepare this solution until the Acid Pot is ready.

-

Dissolve H-Lys(Boc)-OtBu·HCl (1.0 eq) in DCM (preferred) or DMF.

-